molecular formula C23H30N2O2 B11342307 3-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

3-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11342307
M. Wt: 366.5 g/mol
InChI Key: VVHNVGPCXIBMLI-UHFFFAOYSA-N
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Description

3-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a methylphenyl group, and a piperidinyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxy Group: The ethoxy group can be introduced through an ethylation reaction using ethyl iodide and a suitable base.

    Attachment of the Methylphenyl Group: The methylphenyl group is often introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an aluminum chloride catalyst.

    Incorporation of the Piperidinyl Group: The piperidinyl group is added through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction using benzoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or piperidinyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

3-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide: Lacks the ethoxy group, which may affect its chemical properties and biological activity.

    3-ethoxy-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide: Contains a chlorophenyl group instead of a methylphenyl group, which can influence its reactivity and interactions with biological targets.

    3-ethoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide: Features a morpholinyl group instead of a piperidinyl group, potentially altering its chemical behavior and biological effects.

Uniqueness

3-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

3-ethoxy-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C23H30N2O2/c1-3-27-21-9-7-8-20(16-21)23(26)24-17-22(25-14-5-4-6-15-25)19-12-10-18(2)11-13-19/h7-13,16,22H,3-6,14-15,17H2,1-2H3,(H,24,26)

InChI Key

VVHNVGPCXIBMLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C)N3CCCCC3

Origin of Product

United States

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